Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy methyl group, and an isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . These methods highlight the versatility and efficiency of modern synthetic techniques in producing isoxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower environmental impact and reduced costs associated with metal catalysts . The use of microwave-assisted synthesis can also enhance reaction rates and yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions involving room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce isoxazole alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(isoxazol-5-yl)-4-methylphenoxy)acetate
- Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
Uniqueness
Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C15H17NO4 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-[3-(phenylmethoxymethyl)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C15H17NO4/c1-2-19-15(17)9-14-8-13(16-20-14)11-18-10-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 |
InChI Key |
XRRLKJFFFYBQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NO1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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